Zafirlukast-d7

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zafirlukast is a medication primarily used in the treatment of asthma. It is a leukotriene receptor antagonist that works by inhibiting the effects of leukotrienes, which are substances that cause inflammation in the lungs and contribute to asthma symptoms.

Synthesis Analysis

- Zafirlukast has been synthesized using multiple catalytic reactions, including a novel method for constructing 3-aroylindoles via oxidative cyclization. This process involves C–H bond activation using sodium persulfate as an oxidizing agent (Paladugu, Mainkar, & Chandrasekhar, 2018).

- Another synthesis method starts from 5-nitro-1H-indole and involves methylation, alkylation, condensation, reduction, and acylation, yielding zafirlukast with an overall yield of 31.6% (Yaqin, 2009).

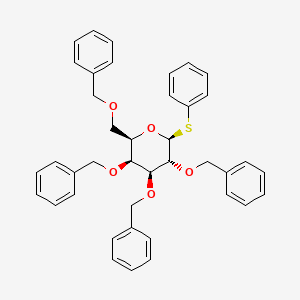

Molecular Structure Analysis

- The molecular structure of zafirlukast has been characterized in several studies. It adopts a Z-shaped conformation, as observed in its solvates. This conformation is consistent across different solvents such as water, methanol, and ethanol (Goldring et al., 2004).

Chemical Reactions and Properties

- Zafirlukast's metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species, leading to the selective mechanism-based inactivation of the enzyme. This reaction is significant in understanding its drug-drug interactions and potential idiosyncratic hepatotoxicity (Kassahun et al., 2005).

Physical Properties Analysis

- Zafirlukast's physical properties, including its solubility and dissolution rate, have been improved in solid dispersions using Eudragit EPO and Poloxamers as binary and ternary components. This modification increased its aqueous solubility significantly (Masood, Ansari, & Afzal, 2021).

Chemical Properties Analysis

- Zafirlukast's chemical properties have been studied through various methods, including high-performance liquid chromatography (HPLC) and derivative spectrophotometry. These methods are essential for determining zafirlukast in pharmaceutical formulations (Radhakrishna, Satyanarayana, & Satyanarayana, 2002).

科学研究应用

药代动力学特征和代谢

Zafirlukast经过广泛的肝代谢,主要通过细胞色素P450(CYP)酶代谢,尤其是CYP2C9和CYP3A4。在各种研究中,已经对zafirlukast的吸收、分布、代谢和排泄特征进行了表征。研究表明CYP2C9酶的遗传多态性在zafirlukast的药代动力学中起着重要作用,根据遗传基因组成的不同,药物代谢和清除存在变化。这对于个性化医学和理解个体对zafirlukast治疗的反应具有重要意义(Lee et al., 2016)。

检测的分析方法

开发用于检测和定量制剂和生物体液中zafirlukast的分析方法对于药物监测、质量控制和药代动力学研究至关重要。诸如毛细管电泳和高效液相色谱(HPLC)等技术已经被优化和验证,用于精确测量zafirlukast浓度(Süslü等,2007; Süslü & Altınöz,2006)。

治疗研究

除了在哮喘管理中的众所周知的应用外,zafirlukast还被探索其在各种其他疾病中的治疗潜力,突显其抗炎和免疫调节作用。研究已经调查了其通过抑制白三烯D4受体减轻哮喘炎症的作用,以及其对肺部一氧化氮合酶表达的影响,为了解白三烯受体拮抗剂在炎症性疾病中的作用机制提供了见解(Y. Bing, 2002)。

电分析测定

最近的进展包括开发用于监测zafirlukast的电分析测定,采用纳米传感器技术。这些创新方法提供了敏感和选择性的检测方法,有助于药代动力学研究和zafirlukast的治疗监测(Mollarasouli et al., 2020)。

安全和危害

未来方向

Zafirlukast is used to prevent asthma attacks14. It is not used to relieve an asthma attack that has already started14. For relief of an asthma attack that has already started, an inhaled medicine that works quickly should be used14.

Please note that this information is based on the current understanding and research on Zafirlukast-d7 and may be subject to change with future research and developments.

属性

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)/i1D3,4D,7D,8D,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-WRQTXKASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zafirlukast-d7 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)